molecular formula C44H44Cl2N2P2Ru B3122280 (1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride CAS No. 302924-37-4

(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride

Cat. No. B3122280
CAS RN: 302924-37-4
M. Wt: 834.8 g/mol
InChI Key: ARUWPYVEQOFGTQ-MSDIEONBSA-L
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Description

“(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride” is a complex compound. The compound contains a cyclohexane ring, which is a six-membered ring with two nitrogen atoms and two phosphorus atoms attached to it . The compound also contains ruthenium and chloride ions .


Molecular Structure Analysis

The compound has a complex structure with a cyclohexane ring at its core. It has two nitrogen atoms and two phosphorus atoms attached to it . The exact structure can be determined using advanced techniques like X-ray crystallography.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 662.79 . It has a boiling point of 749.8±60.0 °C at 760 mmHg and a melting point of 54-56 °C . The compound is a solid at room temperature .

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

Ruthenium(II) complexes incorporating (1S,2S)-1,2-bis[(diphenylphosphino)methyl]cyclohexane are highly effective as catalysts in the asymmetric hydrogenation of various ketones. These complexes, compared to their BINAP counterparts, exhibit superior activity and enantioselectivity, indicating their potential in synthetic chemistry applications (Doherty et al., 2007).

Cyclopropanation Catalyst

Certain chiral bis(aqua) complexes derived from these ruthenium compounds have been used as catalysts in the cis-selective asymmetric cyclopropanation of styrene, though with low yields. These complexes provide insights into the mechanistic aspects of such transformations (Bonaccorsi et al., 2006).

Asymmetric Diels-Alder Reactions

These ruthenium complexes have also been used to catalyze asymmetric Diels-Alder reactions, especially in the synthesis of tetrahydro-1-indanone derivatives with high enantiomeric excess. This showcases their utility in complex organic synthesis (Schotes & Mezzetti, 2010).

Asymmetric Electrophilic Fluorination

Ruthenium(II) complexes with (1S,2S)-N,N‘-bis(o-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine have been employed in the asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. This application has potential in the development of fluorine-containing pharmaceuticals and agrochemicals (Althaus et al., 2007).

Asymmetric Transfer Hydrogenation

Ruthenium complexes with structurally similar ligands have shown excellent performance as catalyst precursors in asymmetric transfer hydrogenation, achieving high yields and enantioselectivity in the production of certain alcohols (Gao et al., 1996).

Asymmetric Michael Addition

These ruthenium complexes have also been used as catalysts in asymmetric Michael addition reactions, showcasing their versatility and potential in various organic transformations (Santoro et al., 2008).

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 4°C, protected from light, and under nitrogen .

properties

IUPAC Name

(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUWPYVEQOFGTQ-MSDIEONBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Reactant of Route 2
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(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Reactant of Route 3
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Reactant of Route 4
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Reactant of Route 5
Reactant of Route 5
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride
Reactant of Route 6
(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride

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